N-(4-bromo-3-methylphenyl)-3-chloro-4-methoxybenzenesulfonamide
Overview
Description
N-(4-bromo-3-methylphenyl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H13BrClNO3S and its molecular weight is 390.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.94880 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Sulfonamide derivatives have been explored for their synthetic applications, such as in the development of novel synthesis methodologies. For instance, the electrophilic cyanation of aryl and heteroaryl bromides using sulfonamide-based reagents illustrates the utility of sulfonamides in synthesizing benzonitriles, important intermediates in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011). Similarly, sulfonamides have been used as cyanating agents in rhodium-catalyzed reactions, highlighting their role in facilitating selective chemical transformations (Chaitanya & Anbarasan, 2015).
Photodynamic Therapy and Antitumor Activity
Some sulfonamide derivatives exhibit significant potential in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with sulfonamide groups demonstrated high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020). Another research effort identified sulfonamide compounds as potent cell cycle inhibitors with potential antitumor activities, further underscoring the therapeutic applications of sulfonamides in oncology (Owa et al., 2002).
Enzyme Inhibition
The enzyme inhibition properties of sulfonamides have been a subject of interest, particularly in the context of acetylcholinesterase (AChE) and α-glucosidase inhibition. This aspect is crucial for the development of treatments for conditions such as Alzheimer's disease and diabetes. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, demonstrating significant inhibitory effects on AChE and α-glucosidase (Riaz, 2020).
Structural and Computational Studies
The structural characterization of sulfonamide compounds provides insights into their potential applications and interactions. Studies involving X-ray crystallography and computational analyses help elucidate the molecular structure, electronic properties, and interaction mechanisms of these compounds, aiding in the design of more effective sulfonamide-based agents (Murthy et al., 2018).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-chloro-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-7-10(3-5-12(9)15)17-21(18,19)11-4-6-14(20-2)13(16)8-11/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEKXNDXYUOTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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